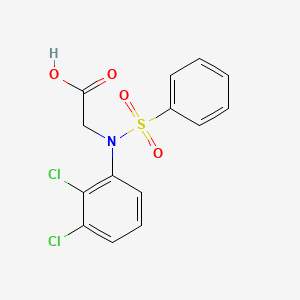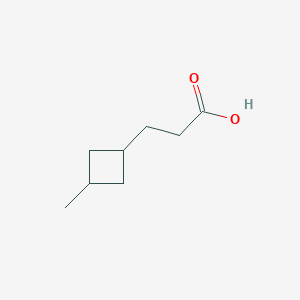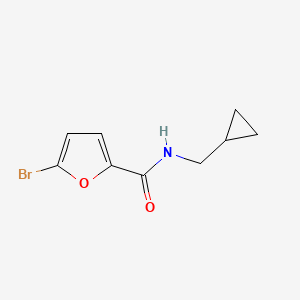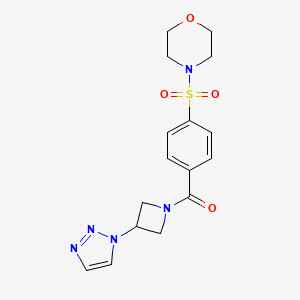![molecular formula C21H28N4O2S B2407961 1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1029763-78-7](/img/structure/B2407961.png)
1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and is a selective dopamine reuptake inhibitor. In
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies and Potential Therapeutic Uses
Ampakine CX516 for Schizophrenia Treatment : CX516, a compound acting on AMPA receptors similar in function to piperidine derivatives, was tested as a treatment for schizophrenia. Although it did not show significant improvement in psychosis or cognition at the doses tested, this study exemplifies the exploration of piperidine derivatives in neuropsychiatric disorders (Marenco et al., 2002).
Neurotoxicity of Drug Analogs : Research on the neurotoxic effects of MPTP, a compound related to meperidine and its analogs, underscores the importance of understanding the neurological implications of chemical derivatives, which could extend to the study of various piperidine derivatives in the context of neurotoxicity and Parkinsonism (Langston et al., 1983).
Orexin 1 and 2 Receptor Antagonist SB-649868 : This study details the metabolism and elimination of SB-649868, a novel orexin receptor antagonist, highlighting the comprehensive pharmacokinetic profile required for therapeutic agents. Such studies are critical for understanding the safety and efficacy of new drugs, including those related to piperidine derivatives (Renzulli et al., 2011).
Metabolism of HIV-1 Protease Inhibitor L-735,524 : The study on L-735,524, an HIV-1 protease inhibitor, illustrates the metabolic pathways and elimination processes of pharmaceuticals. Understanding the metabolism of complex compounds, including those based on piperidine structures, is essential for drug development and safety assessments (Balani et al., 1995).
Eigenschaften
IUPAC Name |
2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-5-4-10-25(13-15)21-23-16(2)11-20(24-21)27-14-19(26)22-12-17-6-8-18(28-3)9-7-17/h6-9,11,15H,4-5,10,12-14H2,1-3H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVVNLWZFISLQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

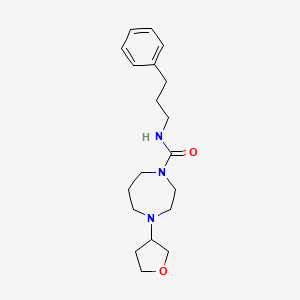
![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)
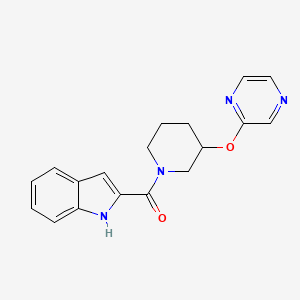
benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)
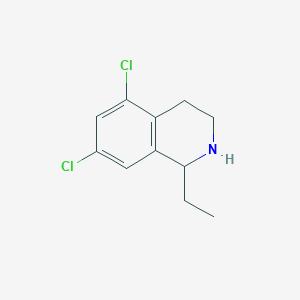
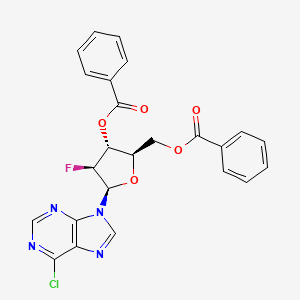
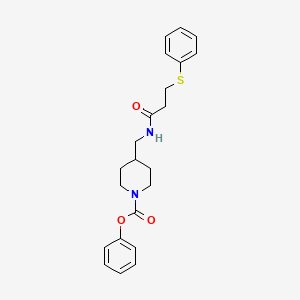
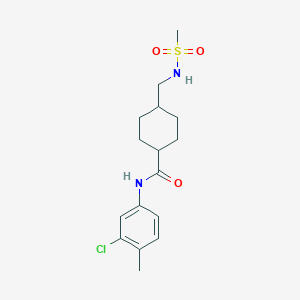
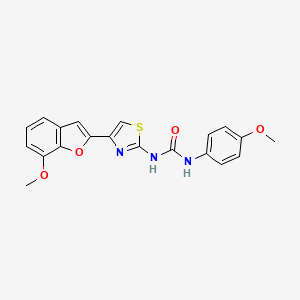
![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)
